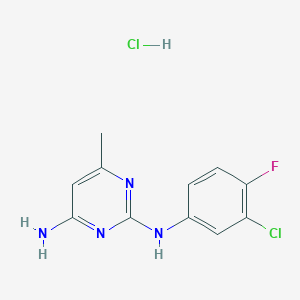

N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Description

N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a methyl group on the pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-N-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-9(13)8(12)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXHQHSOCGNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Framework

The target compound is synthesized via nucleophilic aromatic substitution (SNAr) and condensation reactions, starting from substituted pyrimidine precursors. The core pyrimidine ring is functionalized at the 2- and 4-positions with amine groups, while the 6-position is methylated. The 3-chloro-4-fluorophenyl moiety is introduced through a regioselective amination step, followed by hydrochloride salt formation.

Precursor Synthesis

The intermediate 2f (2-chloro-6-methylpyrimidine-4-amine) serves as the primary precursor. Its preparation involves cyclization of thiourea derivatives with β-keto esters under acidic conditions. Subsequent chlorination at the 2-position is achieved using phosphorus oxychloride (POCl3).

Detailed Preparation Methods

Method F: Traditional Heating with Solvent Optimization

Reagents :

- Precursor 2f

- 3-Chloro-4-fluoroaniline

- Hydrochloric acid (4 M in dioxane)

- 2-Butanol

Procedure :

Method L: Acid-Catalyzed Cyclization

Reagents :

- Ethanol (with 1 M HCl)

Procedure :

- Dissolve 2f and 3-chloro-4-fluoroaniline in ethanol.

- Add a drop of 1 M HCl and irradiate in a microwave at 160°C for 15 minutes.

- Filter the precipitate and dry under vacuum.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| D | Microwave, HCl (0.1 M aq.) | Aqueous HCl | 160°C | 15 min | ~60%* |

| F | Sealed tube, HCl (4 M dioxane) | 2-Butanol | 120°C | 24 h | 72% |

| L | Microwave, HCl (1 M) | Ethanol | 160°C | 15 min | 56–75% |

*Estimated based on analogous methods.

Key Observations :

- Microwave Assistance : Methods D and L reduce reaction times from hours to minutes, enhancing throughput.

- Solvent Impact : Aqueous HCl (Method D) favors rapid crystallization, while 2-butanol (Method F) improves solubility of intermediates.

- Acid Concentration : Higher HCl concentrations (Method F) improve protonation of the amine, driving the reaction to completion.

Structural Validation and Characterization

X-Ray Crystallography

The hydrochloride salt crystallizes in a monoclinic system, with the 3-chloro-4-fluorophenyl group oriented perpendicular to the pyrimidine ring. Hydrogen bonding between the amine groups and chloride ions stabilizes the crystal lattice.

Spectroscopic Data

- 1H NMR (DMSO-d6) : δ 2.35 (s, 3H, CH3), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 8.10 (s, 1H, NH2).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Mechanistic Insights

The rate-determining step is the SNAr reaction between 2f and 3-chloro-4-fluoroaniline, facilitated by HCl-mediated protonation of the pyrimidine ring. Microwave irradiation accelerates this step by promoting dipole rotation, reducing activation energy.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it may inhibit tyrosine kinases, leading to the disruption of cell signaling and growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.

Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.

Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)pyrimidin-4-yl)quinazolin-4-amine.

Uniqueness

N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the phenyl and pyrimidine rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research fields.

Biological Activity

N2-(3-chloro-4-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H11ClF N4

- Molecular Weight : 289.136 g/mol

- CAS Number : 21537486

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of various kinases, which are crucial in signaling pathways that regulate cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound has shown inhibitory effects on certain kinases involved in cancer pathways, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Studies have indicated that this compound may also modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme Inhibition | Inhibition of specific kinases |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions.

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound. Modifications to its chemical structure have been explored to enhance potency and selectivity for target enzymes.

Notable Research Outcomes:

- Selectivity : Structural modifications have led to compounds with improved selectivity for specific kinase targets, reducing off-target effects.

- Synergistic Effects : Combination studies with existing anticancer drugs have shown enhanced efficacy, suggesting potential for use in combination therapies.

Q & A

Q. Table 1: Representative Synthesis Conditions and Yields

| Compound | Reactants | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| 6c | Chloropyrimidine + 4-ABA | Ethanol | 150 | 76 | 97.7% | |

| 3w | Chloropyrimidine + 4-ABA | Methanol | 150 | 76 | 99.6% |

Which analytical techniques are critical for confirming purity and structural integrity?

Basic

Key methods include:

- HPLC : Assess purity (>95% typically required for research-grade compounds) .

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.6–8.3 ppm in ¹H NMR) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ matching theoretical values within 2 ppm error) .

Advanced

For resolving ambiguities:

- DSC/TGA : Detect polymorphs or hydrate formation affecting melting points .

- 2D NMR (COSY, NOESY) : Assign complex proton environments in crowded spectra .

How do substituents influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Basic

The 3-chloro-4-fluorophenyl group enhances target binding (e.g., Aurora Kinase inhibition), while the pyrimidine core enables π-π stacking with enzyme active sites .

Advanced

Design SAR studies by:

Q. Table 2: Substituent Effects on Biological Activity

| Compound | R1 (Position 2) | R2 (Position 4) | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 6c | 3-Chloro-4-fluorophenyl | 4-Carboxyphenyl | 12 | |

| 6d | 3-Trifluoromethoxy | 4-Carboxyphenyl | 18 | |

| 9e | 3-Chlorophenyl | 3-Acetamidophenyl | 25 |

How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Basic

Contradictions may arise from:

Q. Advanced

- Single-crystal X-ray diffraction : Confirm crystalline phase identity .

- Recrystallization : Use solvents like DMSO/water to isolate pure polymorphs .

What strategies address solubility challenges in biological assays?

Q. Basic

Q. Advanced

- Prodrug design : Introduce hydrolyzable esters or amides for enhanced bioavailability .

- Nanoparticle encapsulation : Lipid-based carriers improve uptake in cellular assays .

How is target selectivity against related kinases (e.g., Aurora A vs. B) validated?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.